2,2',4,4',6,6'-Hexachlorobiphenyl

描述

Contextualization within Persistent Organic Pollutants (POPs)

PCBs are classified as Persistent Organic Pollutants (POPs), a group of toxic chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. unep.orgtandfonline.comnih.gov The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, has listed PCBs for elimination to protect human health and the environment from their harmful effects. unep.orgwikipedia.org Due to their resistance to degradation, PCBs can bioaccumulate and biomagnify in food chains, leading to higher concentrations in organisms at higher trophic levels. nih.govamericaunites.com

Historical Overview of PCB Production and Research Trajectories

The commercial production of PCBs began in 1929, with the Swann Chemical Company, later acquired by Monsanto, being the primary manufacturer in the United States. triumvirate.comwikipedia.org Their principal applications included use as coolants and insulating fluids for transformers and capacitors, as well as in plasticizers, pigments, and carbonless copy paper. triumvirate.comepa.gov Research into the toxic effects of PCBs began as early as the 1930s, with studies documenting harm to factory workers. nih.gov By the mid-1960s, Swedish scientist Sören Jensen's discovery of PCBs in wildlife and human samples, far from any known industrial use, highlighted the global extent of their contamination. americaunites.comnih.gov This discovery spurred a new wave of research focusing on the environmental fate and widespread toxicity of these compounds. nih.gov Despite mounting evidence of their persistence and harmful effects, the production of PCBs was not banned in the United States until 1979 under the Toxic Substances Control Act. epa.govamericaunites.com

Specific Research Importance of 2,2',4,4',6,6'-Hexachlorobiphenyl as a Di-ortho Substituted, Non-Dioxin-Like Congener

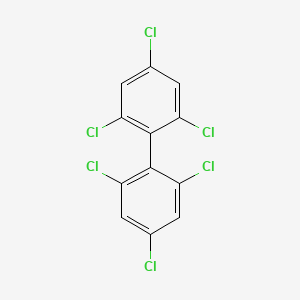

Within the 209 possible PCB congeners, this compound, also known as PCB 155, holds particular research significance. lgcstandards.com Its structure, with two chlorine atoms at the ortho positions (the 2, 2', 6, and 6' positions on the biphenyl (B1667301) rings), defines it as a di-ortho substituted congener. mdpi.com

Distinguishing Mechanistic Research from Dioxin-Like PCBs

The spatial arrangement of chlorine atoms in PCB congeners determines their toxicological properties. tandfonline.com PCBs are broadly categorized into two groups based on their mechanism of action: dioxin-like and non-dioxin-like. nih.gov Dioxin-like PCBs have a planar or coplanar structure, with few or no chlorine atoms in the ortho positions. mdpi.com This planarity allows them to bind to and activate the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic effects similar to those caused by dioxins. nih.govmdpi.com

In contrast, di-ortho substituted congeners like PCB 155 are non-coplanar due to the steric hindrance caused by the ortho-chlorines, which forces the two phenyl rings to twist relative to each other. mdpi.com This non-planar configuration prevents them from binding effectively to the AhR. nih.gov Consequently, their toxic mechanisms are distinct from those of dioxin-like PCBs and are the subject of ongoing research. nih.govepa.gov These non-dioxin-like mechanisms can involve the activation of other receptors, such as the constitutive androstane (B1237026) receptor (CAR). nih.gov

Prevalence and Persistence in Environmental and Biological Matrices

Despite the ban on their production, PCBs persist in the environment. Soils are considered a major reservoir for these compounds. nih.gov Studies have detected a wide range of PCB congeners in various environmental samples, including soil and dust. researchgate.netresearchgate.net PCB 155, being a hexachlorobiphenyl, is a highly chlorinated congener. Generally, as the degree of chlorination increases, the hydrophobicity of the PCB congener also increases, making it more likely to partition into fatty tissues. epa.gov This high degree of chlorination also contributes to its resistance to metabolic breakdown. nih.gov As a result, highly chlorinated congeners like PCB 155 are often found to be persistent and bioaccumulative in biological tissues, including human serum and adipose tissue. nih.govnih.gov Research has shown that non-dioxin-like PCBs, as a group, constitute a significant portion of the total PCBs found in human tissues. mdpi.com

| Property | Value |

| IUPAC Name | 1,3,5-trichloro-2-(2,4,6-trichlorophenyl)benzene |

| CAS Number | 33979-03-2 |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.9 g/mol |

Structure

3D Structure

属性

IUPAC Name |

1,3,5-trichloro-2-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOAEPDGFWLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040302 | |

| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-03-2 | |

| Record name | PCB 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33979-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,2',4',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033979032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YK3084VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemistry of 2,2 ,4,4 ,6,6 Hexachlorobiphenyl

Global Distribution and Transport Mechanisms

The global distribution of 2,2',4,4',6,6'-Hexachlorobiphenyl and other PCBs is a testament to their persistence and ability to travel long distances from their original sources. clu-in.org Although primarily released in industrialized areas, these compounds are now found in even the most remote regions of the world, including the Arctic. clu-in.orgpops.int

Atmospheric Deposition and Long-Range Transport Phenomena

The atmosphere is a primary pathway for the global transport of PCBs like this compound. nilu.com Due to their semi-volatile nature, these compounds can evaporate from contaminated soils and waters and be carried long distances by wind currents. greenfacts.org This process of "global distillation" or the "grasshopper effect" involves cycles of evaporation in warmer regions and deposition in colder regions, leading to their accumulation in polar areas. nilu.comgreenfacts.org

Atmospheric deposition occurs through both wet and dry processes. greenfacts.org Wet deposition involves the removal of PCBs from the atmosphere by precipitation, such as rain and snow. greenfacts.org Dry deposition occurs when PCBs attach to airborne particulate matter, like dust or soot, which then settles on land and water surfaces. greenfacts.org The congener signature of PCBs found in remote Arctic locations often shows a higher proportion of more volatile congeners, which is consistent with long-range atmospheric transport. researchgate.net

Aquatic and Sediment Partitioning Dynamics

In aquatic environments, the fate of this compound is largely governed by its hydrophobic nature, meaning it has a low solubility in water and a high affinity for organic matter. mdpi.comnih.gov This property is quantified by the octanol-water partition coefficient (Kow), with higher Kow values indicating greater hydrophobicity. nih.gov Consequently, this hexachlorobiphenyl congener tends to partition from the water column and adsorb onto suspended particles and bottom sediments. greenfacts.orgospar.org

The partitioning behavior is influenced by several factors, including temperature, the amount of total suspended solids (TSS), and the organic carbon content of the sediment. epa.govsacredheart.edu Studies have shown that the partition coefficient (Kp) is inversely proportional to TSS but directly proportional to the chlorine content of the congener. sacredheart.edu Resuspension of contaminated sediments, caused by natural events or human activities like dredging, can reintroduce this compound into the water column, making it available again to aquatic organisms. researchgate.net

The following table illustrates the partitioning coefficients for several PCB congeners, highlighting the influence of chlorine content and other factors.

| PCB Congener | Log Kow | Partition Coefficient (Kp) |

| PCB 28 | 5.67 | Varies with TSS and VOC |

| PCB 52 | 5.84 | Varies with TSS and VOC |

| PCB 101 | 6.38 | Varies with TSS and VOC |

| PCB 138 | 6.83 | Varies with TSS and VOC |

| PCB 153 | 6.92 | Varies with TSS and VOC |

| PCB 180 | 7.36 | Varies with TSS and VOC |

Data sourced from studies on PCB partitioning in natural sediments. sacredheart.edu

Soil and Terrestrial Environment Dynamics

In terrestrial environments, this compound exhibits strong sorption to soil organic matter, which limits its mobility and leaching into groundwater. nilu.com However, its persistence means it can remain in the upper soil layers for long periods, posing a risk of exposure to soil-dwelling organisms and potential uptake by plants. nih.gov The transfer of this compound from soil to the atmosphere through volatilization is a significant process, contributing to its long-range transport. greenfacts.org The rate of volatilization is influenced by factors such as soil temperature, moisture content, and the concentration of the compound in the soil.

Bioaccumulation and Biomagnification Processes in Ecological Food Webs

A defining characteristic of this compound is its propensity to bioaccumulate in living organisms and biomagnify through food webs. researchgate.net Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, air, and food. greenfacts.org Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. greenfacts.org

Trophic Transfer Kinetics and Factors Influencing Accumulation

The transfer of this compound from one trophic level to the next is a key process in its biomagnification. ifremer.fr As a highly lipophilic compound, it readily accumulates in the fatty tissues of organisms. greenfacts.org When a predator consumes prey containing this compound, it is transferred and stored in the predator's own fatty tissues. greenfacts.org Because it is poorly metabolized and slowly excreted, its concentration increases at each step of the food chain. researchgate.net

Factors influencing the accumulation of this compound include the organism's trophic level, age, lipid content, and metabolic capacity. researchgate.net The octanol-air partition coefficient (KOA) is also a critical factor, particularly in food webs with air-breathing animals. researchgate.net Compounds with high KOA values have a lower rate of respiratory elimination to air, leading to greater biomagnification in birds and mammals compared to aquatic organisms. researchgate.net

Environmental Persistence and Transformation Pathways

This compound, like other highly chlorinated PCBs, is resistant to degradation. epa.govwikipedia.org Its chemical stability, a desirable trait for its industrial applications, contributes to its long-term persistence in various environmental compartments, including soil, sediment, and biota. epa.govepa.gov However, this compound is not entirely inert and can undergo slow transformation through processes such as photolysis and microbial degradation.

Photolytic Degradation Processes

Photolytic degradation, or the breakdown of compounds by light, is a potential transformation pathway for PCBs in the environment. The extent of this process for this compound is not well-documented, but studies on other PCBs can offer insights.

Detailed studies identifying the specific photolytic intermediates of this compound are scarce. Generally, the photolysis of PCBs involves the cleavage of carbon-chlorine bonds, leading to the formation of less chlorinated biphenyls. Reductive dechlorination is a primary photodegradation pathway, resulting in the sequential removal of chlorine atoms. For other PCB congeners, photolysis has been shown to produce a range of lower chlorinated biphenyls and, in some cases, hydroxylated and other oxygenated products. Without specific experimental data for this compound, its precise photolytic intermediates remain uncharacterized.

Microbial Biotransformation Pathways

Microbial activity plays a crucial role in the environmental fate of PCBs. Both anaerobic and aerobic microorganisms have been shown to transform various PCB congeners, although the rates and pathways are highly dependent on the specific microbial communities and environmental conditions.

Under anaerobic conditions, such as those found in sediments and flooded soils, the primary microbial transformation process for highly chlorinated PCBs is reductive dechlorination. nih.govnih.govepa.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. While specific studies on this compound are limited, research on commercial PCB mixtures and other hexachlorobiphenyl isomers has shown that anaerobic microbial consortia can dechlorinate these compounds. nih.govepa.govresearchgate.net

The dechlorination process is often specific, with certain microbial populations targeting chlorine atoms at particular positions on the biphenyl (B1667301) rings. For many highly chlorinated PCBs, dechlorination occurs preferentially at the meta and para positions. epa.govoup.com This results in the accumulation of lower-chlorinated congeners, particularly those with chlorine atoms in the ortho positions. epa.gov These less chlorinated products are often less toxic and more susceptible to subsequent aerobic degradation. epa.govnih.gov

| General Anaerobic Dechlorination Patterns for Highly Chlorinated PCBs |

| Process |

| Commonly Targeted Positions |

| Primary Products |

| Significance |

This table represents generalized findings for highly chlorinated PCBs and not specific data for this compound.

Aerobic degradation of PCBs is generally most effective for congeners with fewer chlorine atoms. nih.gov Highly chlorinated biphenyls like this compound are typically resistant to aerobic attack. nih.gov The initial step in the aerobic degradation of PCBs is often catalyzed by dioxygenase enzymes, which introduce oxygen into the biphenyl structure. This leads to the formation of chlorinated benzoic acids, which can then be further metabolized. nih.gov

| General Aerobic Degradation of PCBs |

| Key Enzymes |

| Initial Products |

| Limiting Factors |

| Relevance to 2,2',4,4',6,6'-HCB |

This table represents generalized findings for PCBs and not specific data for this compound.

Aerobic Microbial Degradation Pathways

Role of Dioxygenase Enzymes (e.g., 2,3-Dioxygenase, 3,4-Dioxygenase)

The microbial degradation of polychlorinated biphenyls (PCBs), including the specific congener this compound, is initiated by a class of enzymes known as biphenyl dioxygenases (Bph Dox). nih.govresearchgate.net These multicomponent enzymes are responsible for the initial oxidative attack on the biphenyl structure, a critical step in its breakdown. nih.govresearchgate.net Biphenyl dioxygenase consists of a terminal dioxygenase, which is made up of a large (α) and a small (β) subunit, a ferredoxin, and a ferredoxin reductase. nih.govresearchgate.net The large subunit of the terminal dioxygenase is particularly important as it plays a crucial role in determining the substrate specificity of the enzyme. nih.govnih.gov

The enzymatic process involves the activation of molecular oxygen and its insertion into the biphenyl molecule, typically at the 2,3-position, to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. researchgate.net This dihydrodiol is then further metabolized by other enzymes in the degradation pathway. researchgate.net The regiospecificity of the dioxygenase attack, whether it occurs at the 2,3- or 3,4-positions, is a key factor influencing the range of PCB congeners a particular bacterial strain can degrade. nih.gov For instance, some bacterial strains can catalyze the 3,4-dioxygenation of certain PCB congeners. nih.gov The specific positioning of chlorine atoms on the biphenyl rings of this compound significantly influences its susceptibility to dioxygenase attack.

Research has shown that the amino acid composition of the large subunit of biphenyl dioxygenase is critical for its substrate specificity. nih.gov Site-directed mutagenesis studies, where specific amino acids are altered, have demonstrated that changes in the active site can alter the regiospecificity of the enzyme, enabling it to degrade a wider range of PCBs. nih.gov For example, modifying certain amino acids has been shown to switch the enzyme's activity from 2,3-dioxygenation to 3,4-dioxygenation for specific PCB congeners. nih.gov

Co-metabolism in Bacterial Degradation

The bacterial degradation of this compound often occurs through co-metabolism. nih.govsnu.ac.kr This is a process where microorganisms, while growing on a primary substrate (like biphenyl), fortuitously degrade another compound (the PCB congener) without deriving energy or nutrients from it. snu.ac.kr Biphenyl-utilizing bacteria are known to co-metabolize a variety of PCB congeners through their biphenyl-catabolic enzymes. researchgate.net

In this process, the enzymes induced for the metabolism of the primary growth substrate, such as biphenyl dioxygenase, are also capable of transforming the PCB molecule. researchgate.netnih.gov The degradation of PCBs via co-metabolism can lead to the formation of intermediate products, such as chlorobenzoic acids. researchgate.net The effectiveness of co-metabolism is highly dependent on the specific bacterial strain and the chlorine substitution pattern of the PCB congener. nih.gov For some highly chlorinated biphenyls, like this compound, the degradation process can be slow or incomplete. nih.gov

The success of co-metabolism in degrading complex mixtures of PCBs can sometimes be enhanced by using mixed microbial cultures. researchgate.net In some cases, a single bacterial strain may not be able to completely degrade a mixture of compounds, but a defined mixed culture, where different strains have complementary degradative capabilities, can achieve complete degradation. researchgate.netnih.gov

Characterization of Degrading Microbial Strains

Several bacterial strains have been identified and characterized for their ability to degrade various PCB congeners. These are often isolated from PCB-contaminated environments, suggesting they have adapted to the presence of these pollutants. nih.gov

For example, Alcaligenes eutrophus H850 is a strain that has demonstrated the ability to degrade a broad spectrum of PCBs. nih.gov This strain was isolated from dredge spoils containing PCBs and can grow on biphenyl and certain chlorinated biphenyls. nih.gov While it shows significant degradation activity against many components of commercial PCB mixtures like Aroclor 1242 and 1254, its effectiveness against highly chlorinated congeners like this compound can be limited. nih.govnih.gov

Another example is Pseudomonas sp., from which strains have been isolated that can degrade various chlorophenols, which can be breakdown products of PCBs. nih.gov The white-rot fungus Phanerochaete chrysosporium has also been studied for its ability to degrade PCBs. nih.gov However, its effectiveness is often limited to less chlorinated congeners, with negligible mineralization observed for hexachlorobiphenyls. nih.gov

The characterization of these microbial strains often involves identifying the specific enzymes and metabolic pathways involved in degradation. nih.govresearchgate.net Understanding the genetic and biochemical basis of their degradative capabilities is crucial for developing bioremediation strategies for PCB-contaminated sites. unimi.it

Abiotic Transformation Processes (excluding photolysis)

The rate of these abiotic transformations is influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. snu.ac.kr For instance, the rate of some chemical reactions can increase with temperature. snu.ac.kr However, for a persistent compound like this compound, these abiotic processes, excluding photolysis, are not considered major removal pathways from the environment. snu.ac.kr

Partitioning Coefficients in Environmental Modeling

Partitioning coefficients are essential parameters in environmental models used to predict the fate and transport of chemicals like this compound. rsc.orgepa.gov These coefficients describe how a chemical distributes itself between different environmental compartments, such as water, soil, sediment, and air. rsc.orgepa.gov

Octanol-Water Partitioning and Environmental Mobility

The octanol-water partitioning coefficient (Kow) is a key parameter used to describe the hydrophobicity of a chemical. epa.govunh.edu It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. unh.edu A high log Kow value indicates a strong tendency for the chemical to partition into organic phases, such as lipids in organisms and organic matter in soil and sediment, rather than remaining in water. unh.edumdpi.com

This compound has a high log Kow, indicating it is very hydrophobic. This property significantly influences its environmental mobility. Due to its hydrophobicity, it has a strong affinity for organic matter and tends to adsorb to soil and sediment particles. mdpi.com This reduces its mobility in aqueous systems and leads to its accumulation in these environmental sinks. mdpi.comresearchgate.net The high Kow also suggests a high potential for bioaccumulation in the fatty tissues of organisms. rsc.org

Table 1: Experimentally Determined and Predicted Log Kow Values for this compound

| Experimental Log Kow | Predicted Log Kow | Reference |

| 7.38 | 6.92 | |

| - | 7.44 |

Note: Predicted values are based on quantitative structure-property relationship (QSPR) models.

Particulate-Water Partitioning in Aqueous Systems

The particulate-water partitioning coefficient (Kp) describes the distribution of a chemical between the particulate phase (suspended solids) and the dissolved phase in an aqueous system. epa.gov This partitioning is a major process controlling the fate, transport, and bioavailability of hydrophobic organic contaminants in aquatic environments. epa.gov

For hydrophobic compounds like this compound, a significant fraction is expected to be associated with suspended particulate matter. nih.govnih.gov This partitioning behavior is influenced by several factors, including the organic carbon content of the particles, temperature, and the chemical's hydrophobicity (as indicated by Kow). epa.govnih.gov Generally, Kp increases with increasing Kow. epa.gov

The partitioning to particulate matter affects the transport of this compound in rivers and estuaries, as the movement of contaminated particles is governed by hydrodynamic characteristics and settling rates. epa.gov Chemicals bound to particles are also generally considered less bioavailable than those freely dissolved in the water. epa.gov

Advanced Analytical Methodologies for 2,2 ,4,4 ,6,6 Hexachlorobiphenyl Quantification and Speciation

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone for the analysis of PCBs, including 2,2',4,4',6,6'-hexachlorobiphenyl. cdc.govresearchgate.net Capillary or high-resolution gas chromatography (HRGC) columns are essential for separating the complex mixture of congeners that are often present in environmental samples. cdc.gov The choice of the stationary phase and the optimization of the temperature program are critical parameters for achieving the necessary chromatographic resolution to separate target analytes from isomers and other contaminants. researchgate.net

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PCBs. thermofisher.com It offers significantly greater selectivity compared to older methods that use detectors like electron capture detectors (ECD). thermofisher.com An important enhancement in GC-MS for PCB analysis is the use of selected ion monitoring (SIM) mode. researchgate.net In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces background noise. researchgate.net For instance, a highly selective GC-MS/SIM method was developed for the simultaneous determination of 83 PCB congeners in Aroclor mixtures by systematically optimizing chromatographic conditions, including the temperature program and carrier gas flow rate, enabling detection in just 35 minutes. researchgate.net The optimization of parameters such as the effective retention (k*), selectivity (α), and column efficiency (N) is crucial for achieving the desired separation of PCB congeners. researchgate.net

For ultra-trace analysis of this compound, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the premier analytical technique. cdc.govunc.edu This method provides exceptional sensitivity and selectivity, allowing for detection limits in the parts-per-quadrillion (ppq) range for water samples, which is at least two orders of magnitude lower than what is achievable with low-resolution mass spectrometry. unc.edu HRGC-HRMS is capable of accurately measuring individual PCB congeners in a variety of complex matrices, including water, soil, sediment, and biological tissues. cdc.gov U.S. EPA Method 1668 is a prominent example of a standardized method that utilizes HRGC/HRMS for the determination of individual PCB congeners. cdc.gov The high resolving power of HRMS instruments is necessary for the robust identification of trace components in challenging matrices like fish oil. gcms.cz

The use of a triple quadrupole mass spectrometer (GC-MS/MS) provides a significant enhancement in selectivity compared to single quadrupole GC-MS, making it particularly valuable for analyzing complex samples. thermofisher.com This technique operates in selected reaction monitoring (SRM) mode, where a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process effectively filters out matrix interferences that may share the same mass-to-charge ratio as the target compound. A rapid GC-MS/MS method has been developed to provide the necessary chromatographic separation of targeted PCB congeners, including resolving critical isomer pairs like PCB 28/31 and PCB 128/167. thermofisher.com The high selectivity of GC-MS/MS meets the stringent requirements set by regulations such as the European Union's rules for the analysis of dioxins and dioxin-like PCBs in food and feed. researchgate.net

Table 1: Comparison of Advanced Chromatographic Techniques for PCB Analysis

| Technique | Key Features | Typical Application | Advantages |

| GC-MS (SIM) | Monitors specific ions characteristic of the analyte. researchgate.net | Routine environmental monitoring, analysis of transformer oils. researchgate.net | Good selectivity and sensitivity, cost-effective compared to HRMS. thermofisher.com |

| HRGC-HRMS | Very high mass resolution and accuracy. unc.edugcms.cz | Ultra-trace analysis of PCBs in complex matrices like water, tissues, and food. cdc.govunc.eduresearchgate.net | Extremely high sensitivity (ppq levels) and specificity, reduces interferences. unc.edu |

| GC-MS/MS (SRM) | Highly selective detection through precursor-to-product ion transitions. thermofisher.comthermofisher.com | Analysis of target PCBs in complex food and environmental samples with heavy matrix interference. thermofisher.comresearchgate.netnih.gov | Superior selectivity, minimizes matrix effects, robust quantification. thermofisher.com |

Sample Preparation and Extraction Strategies for Complex Environmental and Biological Matrices

The choice of extraction technique is highly dependent on the sample matrix. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) has approved various methods for different matrices, providing flexibility for analytical laboratories. epa.gov

Solid Matrices (e.g., Soil, Sediment, Caulk): For solid samples, common extraction methods include Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and traditional Soxhlet extraction. epa.govnih.gov Selective pressurized liquid extraction (S-PLE) has been optimized for the rapid determination of halogenated organic contaminants in indoor dust, soil, and sediment. researchgate.net Soxhlet extraction, while time and solvent-consuming, is considered a very reliable and robust method. nih.gov

Aqueous Matrices (e.g., Water): For water samples, liquid-liquid extraction (LLE) using a separatory funnel and solid-phase extraction (SPE) are widely used. cdc.govepa.gov Miniaturized versions, such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and improve efficiency. stuba.sk

Biological Matrices (e.g., Tissues, Serum): The extraction of PCBs from biological tissues, which are often high in lipid content, typically involves solvent extraction with mixtures like acetone (B3395972)/hexane or dichloromethane. nih.gov For human serum, a semiautomated method has been developed that uses solid-phase extraction after protein denaturation with formic acid. nih.gov For rat brain and serum, solid phase microextraction (SPME) has been shown to be a simple and reliable single-step method. nih.gov

Table 2: Extraction Methods for this compound in Various Matrices

| Matrix Type | Extraction Method | Description | Reference(s) |

| Solid (Soil, Sediment) | Pressurized Fluid Extraction (PFE/ASE) | Uses elevated temperature and pressure to extract analytes quickly with less solvent. | epa.gov |

| Solid (Soil, Sediment) | Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate extraction. | epa.govnih.gov |

| Solid (Soil, Sediment) | Soxhlet Extraction | Continuous extraction with a cycling solvent; considered highly reliable. | cdc.govnih.gov |

| Aqueous (Water) | Separatory Funnel Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | cdc.govepa.gov |

| Aqueous (Water) | Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted with a small volume of solvent. | cdc.govepa.gov |

| Biological (Tissues) | Solvent Extraction (e.g., Acetone:Hexane) | Blending the sample with a solvent or solvent mixture to extract lipids and target analytes. | nih.gov |

| Biological (Serum) | Automated Solid-Phase Extraction (SPE) | Automated system for extraction and cleanup, improving throughput and reproducibility. | nih.gov |

Clean-up and Enrichment Techniques to Minimize Interference

Following extraction, the resulting extract is often a complex mixture containing co-extracted substances like lipids, pigments, and sulfur, which can interfere with GC analysis. cdc.govgcms.cz Therefore, a cleanup step is essential to remove these interferences and enrich the target analytes. cdc.gov

Chromatographic techniques are commonly employed for extract cleanup. cdc.gov

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and tissue extracts. cdc.govnih.gov

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, Florisil, or alumina (B75360) are widely used. cdc.govresearchgate.net These materials can separate PCBs from other classes of compounds, such as pesticides. nih.gov For example, a cleanup step using Florisil was successfully used in the analysis of PCBs in Fuller's earth. researchgate.net

Acid Treatment: For extracts from fatty tissues, washing with concentrated sulfuric acid is a common method to break down and remove lipids. nih.gov

Sulfur Removal: Elemental sulfur is a frequent contaminant in sediment and sludge extracts that can interfere with the detection of early-eluting PCBs. It can be removed by treatment with copper powder or mercury. gcms.cz

A semiautomated cleanup method for human serum utilized a disposable cartridge containing two layers: activated silica gel and a mixture of silica gel and sulfuric acid to remove co-extracted biogenic materials. nih.gov These cleanup procedures are critical for improving the accuracy, sensitivity, and longevity of the analytical instrumentation.

Isotopic Dilution and Tracing Approaches for Quantification

Isotope dilution mass spectrometry (IDMS) is the definitive method for the accurate quantification of this compound. isotope.com This technique is considered the gold standard because it corrects for analytical biases, including variations in sample extraction efficiency and matrix effects during analysis. epa.gov The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled version of the target analyte prior to any sample preparation or cleanup. epa.govwa.gov For PCBs, this typically involves standards labeled with Carbon-13 (¹³C). isotope.com For instance, while a specific labeled standard for this compound is used for its direct quantification, the widespread availability of other labeled congeners, such as ¹³C-labeled 2,2′,4,4′,5,5′-Hexachlorobiphenyl (PCB 153), demonstrates the common application of this approach. isotope.comisotope.com

During analysis by gas chromatography-mass spectrometry (GC-MS), the instrument measures the ratio of the response of the native analyte to that of the isotopically labeled internal standard. epa.govnih.gov Because the labeled standard behaves almost identically to the native congener throughout the extraction, cleanup, and analysis process, this ratio allows for highly accurate calculation of the native analyte's concentration, irrespective of sample loss. epa.govnih.govresearchgate.net Methods based on isotope dilution can achieve very low limits of detection, often in the picogram-per-milliliter (pg/mL) range for biological samples. nih.govresearchgate.net

Beyond quantification, isotopic tracing approaches can be employed to investigate the origins and environmental pathways of PCB contamination. nih.gov This is achieved by analyzing the stable carbon isotope ratios (¹³C/¹²C, expressed as δ¹³C values) of PCB congeners. nih.gov Different commercial PCB mixtures, such as those formerly produced in various countries, can exhibit distinct δ¹³C signatures. nih.gov By comparing the isotopic signature of this compound in an environmental sample to the signatures of known sources, researchers can trace its likely origin. nih.gov

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS) for PCB Analysis

| Feature | Description | Reference |

| Principle | A known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C-PCB 155) is added to the sample before processing. | epa.govnih.gov |

| Advantage | Corrects for analyte loss during extraction and cleanup, and compensates for matrix-induced signal suppression or enhancement during analysis. | epa.gov |

| Instrumentation | Typically performed using high-resolution gas chromatography coupled with high- or low-resolution mass spectrometry (HRGC/HRMS or HRGC/LRMS). | cdc.gov |

| Quantification | Based on the measured ratio of the native analyte to the labeled internal standard. | epa.govnih.gov |

| Accuracy | Considered the most accurate method for quantifying organic pollutants like PCBs. Method accuracies are often reported in the range of 84-119%. | nih.govresearchgate.net |

Challenges in Congener-Specific Analysis and Isomer Separation

A significant hurdle in the analysis of this compound is achieving complete separation from other PCB congeners, particularly its isomers. cdc.gov Commercial PCB products were complex mixtures of many different congeners, and environmental samples reflect this complexity. epa.gov Standard analytical techniques using high-resolution gas chromatography (HRGC) on a single capillary column often fail to completely separate all 209 PCB congeners. cdc.gov

Co-elution, where two or more different congeners exit the GC column at the same time, is a frequent problem. cdc.gov This is especially challenging for congeners with similar physical-chemical properties. For example, studies have identified numerous groups of co-eluting congeners, such as the cluster including PCB 105, PCB 132, and PCB 153 on commonly used GC columns. cdc.gov While this compound (PCB 155) is not always cited in the most problematic co-elution groups, its separation from other hexachlorobiphenyls is essential for accurate quantification. The inability to separate co-eluting isomers leads to inaccurate quantification for the individual congeners and can compromise the calculation of toxic equivalency (TEQ), which is used to assess the "dioxin-like" toxicity of a sample. cdc.gov

To address these separation challenges, analysts may employ several advanced strategies:

Two-Dimensional Gas Chromatography (GCxGC) : This technique uses two different GC columns with distinct separation mechanisms, providing significantly enhanced resolving power compared to single-column GC. nih.gov

Multiple GC Columns : Analyzing a sample on two separate columns with different polarities can help resolve congeners that co-elute on one of the columns. researchgate.net

Mass Spectrometric Distinction : In some cases, even if isomers co-elute, they can be distinguished if they produce unique fragment ions in the mass spectrometer. The "ortho effect" in mass spectrometry, for instance, describes how the fragmentation pattern of a PCB can be influenced by the number of chlorine atoms in the ortho positions, sometimes allowing for the deconvolution of co-eluting peaks. nih.gov

Despite these advanced methods, the high cost and complexity of techniques like GCxGC or the state-of-the-art EPA Method 1668, which aims to resolve all 209 congeners, remain a significant challenge for routine monitoring. wa.gov

Table 2: Examples of Challenging PCB Congener Co-elution Groups on Standard GC Columns

| Co-eluting Group | Level of Chlorination | Reference |

| PCB 28 / 31 | Trichlorobiphenyls | cdc.gov |

| PCB 66 / 95 | Tetrachloro- / Pentachlorobiphenyl | cdc.gov |

| PCB 84 / 90 / 101 | Pentachlorobiphenyls | cdc.gov |

| PCB 138 / 163 / 164 | Hexachlorobiphenyls / Heptachlorobiphenyl | cdc.govnih.gov |

| PCB 105 / 132 / 153 | Pentachloro- / Hexachlorobiphenyls | cdc.gov |

Quality Control and Method Validation in PCB Congener Analysis

Rigorous quality control (QC) and comprehensive method validation are imperative to ensure that data from the analysis of this compound are accurate, reliable, and legally defensible. wa.govresearchgate.net The validation process establishes the performance characteristics of an analytical method, while ongoing QC ensures the method remains in control during routine use. researchgate.netnelac-institute.org

Key components of method validation for PCB congener analysis include:

Linearity : Demonstrating a proportional response of the instrument across a range of concentrations. Calibration curves for PCB congeners typically show excellent linearity (correlation coefficient r > 0.99) over the working range. researchgate.netresearchgate.net

Accuracy : The closeness of a measured value to the true value. Accuracy is often assessed by analyzing Certified Reference Materials (CRMs) or by spiking clean matrices with known amounts of the analyte at different concentrations. nih.govresearchgate.netcpachem.com Reported accuracies for validated methods are typically within 85-115%. nih.govresearchgate.net

Precision : The degree of agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD) of the results from multiple analyses of the same sample. Intra- and inter-day precision for PCB analysis should ideally be below 15-20%. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For soil, a validated GC-MS method reported an LOD of 0.002 mg/kg and an LOQ of 0.005 mg/kg. researchgate.net

Ongoing quality control procedures are essential for monitoring analytical performance over time. These include:

Method Blanks : A clean sample matrix analyzed to ensure no contamination is introduced from the laboratory environment or reagents. nelac-institute.org

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR) : A clean matrix spiked with a known concentration of analytes, used to monitor the accuracy and precision of the analytical process. wa.govnelac-institute.org

Labeled Compound Recovery : In isotope dilution methods, the recovery of the labeled standards is monitored for every sample to ensure the efficiency of the extraction and cleanup steps. wa.gov

Use of Certified Reference Materials (CRMs) : CRMs are materials with a certified concentration and uncertainty for specific analytes, such as PCB 153, and are used to verify the accuracy of the entire analytical procedure. cpachem.com

Table 3: Example Method Validation Parameters for PCB Congener Analysis in Soil by GC-MS

| Parameter | Result | Reference |

| Linearity Range | 0.005 - 10.0 mg/kg | researchgate.net |

| Limit of Detection (LOD) | 0.002 mg/kg | researchgate.net |

| Limit of Quantification (LOQ) | 0.005 mg/kg | researchgate.net |

| Accuracy (Recovery) | 80.3% - 117.6% | researchgate.net |

| Precision (RSD) | 5.09% - 18.5% | researchgate.net |

Biotransformation and Metabolic Fates of 2,2 ,4,4 ,6,6 Hexachlorobiphenyl in Biological Systems

Enzymatic Metabolism Pathways in Vertebrates

The enzymatic metabolism of PCBs, including 2,2',4,4',6,6'-hexachlorobiphenyl, is a complex process primarily occurring in the liver. nih.gov This biotransformation is essential for converting these lipophilic compounds into more water-soluble forms that can be more readily excreted. nih.gov

The initial and rate-limiting step in the metabolism of this compound is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com These enzymes are responsible for introducing an oxygen atom into the PCB molecule, a crucial step for increasing its polarity. youtube.com

Different CYP isozymes exhibit varying degrees of substrate specificity and catalytic activity towards specific PCB congeners. In the case of this compound, members of the CYP2B subfamily have been identified as playing a significant role in its metabolism. nih.govkobe-u.ac.jp For instance, studies using rat liver microsomes have shown that the formation of the major metabolite, 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl, is associated with the activity of CYP2B enzymes. nih.gov The induction of these enzymes, for example by phenobarbital, can enhance the metabolism of this PCB congener. nih.gov

While CYP1A family enzymes, such as CYP1A1 and CYP1A2, are known to metabolize coplanar PCBs, their role in the metabolism of non-coplanar, di-ortho substituted PCBs like this compound is generally considered to be less significant. nih.gov The steric hindrance caused by the chlorine atoms in the ortho positions makes it difficult for this congener to fit into the active site of CYP1A enzymes.

The primary metabolic pathway for this compound is hydroxylation, which involves the insertion of a hydroxyl (-OH) group onto the biphenyl (B1667301) structure. nih.govnih.gov This process can occur through two main mechanisms: direct hydroxylation or via the formation of an arene oxide intermediate. nih.govbiologists.com

Arene oxides are highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to toxicity. nih.gov The formation of an arene oxide intermediate during the metabolism of some hexachlorobiphenyls has been suggested by the detection of covalently bound metabolites to microsomal proteins. nih.gov The subsequent rearrangement of the arene oxide, known as the NIH shift, or its enzymatic hydration by epoxide hydrolase, leads to the formation of hydroxylated metabolites. nih.gov

In the case of this compound, the major hydroxylated metabolites are formed at the meta and para positions of the phenyl rings. nih.gov

Significant variations in the capacity to metabolize this compound exist among different vertebrate species. nih.gov These differences are largely attributed to variations in the expression levels and catalytic activities of CYP isozymes. nih.gov

For example, studies have shown that dogs possess a unique ability to metabolize certain persistent PCB congeners through mechanisms involving arene oxide formation. nih.gov In contrast, some marine mammals, such as small cetaceans, have a very low capacity for PCB metabolism, which contributes to the high bioaccumulation of these compounds in their tissues. epa.gov In vitro studies using liver microsomes from different species, including rats, hamsters, and guinea pigs, have demonstrated marked differences in their ability to metabolize specific hexachlorobiphenyl congeners. nih.gov For instance, guinea pig liver microsomes were found to be much more active in metabolizing 2,4,5,2',3',4'-hexachlorobiphenyl compared to those from rats and hamsters. nih.gov These species-specific differences in metabolism are a crucial factor in determining the susceptibility of different organisms to the toxic effects of PCBs.

Formation of Hydroxylated (OH-PCBs) and Dihydroxylated Metabolites

The primary products of the phase I metabolism of this compound are hydroxylated metabolites (OH-PCBs). nih.govnih.gov These metabolites are more polar than the parent compound, which is the initial step towards their eventual elimination from the body. nih.gov

In studies with rat liver microsomes, the major hydroxylated metabolite of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) was identified as 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl. nih.gov A minor metabolite, 4-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl, was also detected. nih.gov The formation of these specific isomers is dependent on the particular P450 enzyme involved in the metabolic process. nih.gov

Further oxidation of OH-PCBs can lead to the formation of dihydroxylated metabolites. nih.gov This can occur through a second hydroxylation event on the already hydroxylated biphenyl ring. The formation of dihydroxylated PCB metabolites can be catalyzed by CYP2B enzymes. nih.gov For example, a dog metabolizing 2,4,6,2',4',6'-hexachlorobiphenyl produced 3,4-dihydroxy-2,6,2',4',6'-pentachlorobiphenyl as a major metabolite in vivo. nih.gov

Table 1: Major Hydroxylated Metabolites of Hexachlorobiphenyls in Vertebrates

| Parent Compound | Metabolite | Species/System | Reference |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | 5-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl | Rat liver microsomes | nih.gov |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | 4-hydroxy-2,2',3,3',6,6'-hexachlorobiphenyl | Rat liver microsomes | nih.gov |

| 2,4,6,2',4',6'-Hexachlorobiphenyl | 3-hydroxy-2,4,6,2',4',6'-hexachlorobiphenyl | Dog (in vivo) | nih.gov |

| 2,4,6,2',4',6'-Hexachlorobiphenyl | 4-hydroxy-2,6,2',4',6'-pentachlorobiphenyl | Dog (in vivo) | nih.gov |

| 2,4,6,2',4',6'-Hexachlorobiphenyl | 3,4-dihydroxy-2,6,2',4',6'-pentachlorobiphenyl | Dog (in vivo) | nih.gov |

This table is not exhaustive and represents examples from the cited literature.

Conjugation and Excretion Mechanisms

Following the initial hydroxylation, the resulting OH-PCBs can undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. youtube.com

One of the important conjugation pathways for OH-PCBs is sulfation, which involves the transfer of a sulfonate group (SO3-) to the hydroxyl group of the metabolite. This reaction is catalyzed by sulfotransferase enzymes. The resulting sulfate (B86663) conjugates are highly water-soluble and can be readily excreted from the body, primarily in the urine. uiowa.edu Studies on the metabolism of 4-chlorobiphenyl (B17849) (PCB3) have shown that sulfated metabolites are major urinary products. uiowa.edu These sulfate conjugates are stable and can serve as biomarkers of exposure to certain PCBs. uiowa.edu

Glucuronide Conjugation

Glucuronidation is a critical Phase II metabolic reaction that conjugates a glucuronic acid moiety to xenobiotic compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, thereby facilitating their excretion from the body. nih.govnih.gov

The biotransformation of PCBs is generally considered a detoxification pathway, as a significant portion of the OH-PCBs formed during Phase I metabolism are subsequently conjugated and eliminated. nih.gov Following the initial hydroxylation of this compound (PCB 155) to metabolites like 3-OH-PCB 155, these products are substrates for UGT enzymes. nih.govresearchgate.net The general pathway involves the transfer of glucuronic acid from the activated intermediate, UDP-glucuronic acid, to the hydroxyl group of the OH-PCB. nih.govresearchgate.net

While this pathway is a well-established fate for hydroxylated PCBs in general, specific research detailing the enzymatic kinetics, such as the rate (Vmax) and efficiency (Vmax/Km), of glucuronide conjugate formation specifically from the metabolites of PCB 155 is not extensively detailed in available literature. The efficiency of glucuronidation is known to be highly dependent on the specific structure of the OH-PCB metabolite. researchgate.net

Atropselective Metabolism and Formation of Chiral Signatures of Metabolites

Due to the presence of four chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'), rotation around the C-C single bond connecting the two phenyl rings in this compound is severely restricted. This hindrance gives rise to stable, non-superimposable mirror-image structures known as atropisomers, rendering PCB 155 a chiral molecule.

The metabolism of such chiral PCBs can be atropselective, meaning that metabolic enzymes may preferentially bind with and transform one atropisomer over the other. nih.gov This selective process has been demonstrated both in vivo and in vitro for several chiral PCBs. nih.gov The primary enzymes responsible for the initial hydroxylation of PCBs are cytochrome P-450 (CYP) monooxygenases. researchgate.net

For PCB 155, biotransformation leads to the formation of hydroxylated metabolites, with 3-OH-PCB 155 being an identified product. nih.govresearchgate.net

Table 1: Identified Metabolite of this compound (PCB 155)

| Parent Compound | Metabolite |

| This compound (PCB 155) | 3-hydroxy-2,2',4,4',6,6'-hexachlorobiphenyl (3-OH-PCB 155) |

The atropselective action of CYP enzymes results in the formation of OH-PCB metabolites that are themselves chirally enriched, meaning they have a non-racemic (unequal) mixture of atropisomers. This resulting specific ratio of atropisomers is known as a chiral signature. While the atropselective formation of hydroxylated metabolites is a known phenomenon for other chiral PCBs, leading to distinct chiral signatures, specific studies that quantify the atropisomeric enrichment for 3-OH-PCB 155 resulting from the metabolism of its parent compound are limited. nih.gov

Environmental Significance of Biotransformed Metabolites

The environmental fate and impact of PCB 155 and its metabolites are multifaceted, reflecting its high persistence in some contexts and its susceptibility to biotransformation in others. The formation of metabolites has significant implications for environmental monitoring and toxicology.

Hydroxylated metabolites of PCBs have raised serious environmental concerns because they can exert different and often more potent toxic effects than the parent compounds, including the disruption of endocrine systems. nih.gov Therefore, the biotransformation of PCB 155 into 3-OH-PCB 155 represents a potential toxication pathway.

The persistence of PCB 155 is notable. One study of a marine food web found that while many PCB congeners biomagnified, the concentration of PCB 155 remained consistent across different trophic levels, suggesting a high resistance to metabolic degradation within that ecosystem. researchgate.net Another experiment showed that when earthworms were exposed to soil contaminated with PCB 155, no polar metabolites were detected, further indicating its recalcitrance in certain biological systems. researchgate.net

Conversely, the identification of metabolites like 3-OH-PCB 155 confirms that biotransformation does occur in some organisms. nih.govresearchgate.net The atropselective nature of this metabolism is environmentally significant because it can produce unique chiral signatures of OH-PCBs in wildlife and the environment. These signatures can potentially be used as indicators to trace the biological processing and transport of these contaminants. nih.gov

Table 2: Summary of Environmental Research Findings for PCB 155

| Finding | Organism/System | Implication | Source(s) |

| No significant change in concentration with increasing trophic level. | Marine food web (Zhoushan fishing ground) | High resistance to metabolism and biomagnification in this ecosystem. | researchgate.net |

| No formation of polar metabolites detected. | Earthworms in contaminated soil | Demonstrates high persistence and resistance to metabolism in this species. | researchgate.net |

| Formation of 3-OH-PCB 155. | General biological systems (mammalian) | Confirms that biotransformation occurs, creating metabolites with potential toxicity. | nih.govresearchgate.net |

| OH-PCBs can be more toxic than parent compounds. | General | The formation of metabolites can increase the overall risk associated with PCB contamination. | nih.gov |

Molecular and Cellular Mechanisms of Biological Interaction and Response to 2,2 ,4,4 ,6,6 Hexachlorobiphenyl

Mitochondrial Dysfunction Mechanisms

Mitochondrial dysfunction is a significant mechanism of toxicity for various environmental chemicals, including PCB mixtures. nmi.health Exposure to the PCB mixture Aroclor-1254 in neuroblastoma cells has been shown to reduce cellular ATP production and mitochondrial membrane potential. nih.govnih.gov This is associated with a significant decrease in the activity of mitochondrial protein complexes I, II, and IV. nih.govnih.gov The toxic effect on mitochondria can be mediated by an increase in intracellular nitric oxide, which can inhibit the mitochondrial electron transport chain and ATP synthesis. nih.gov It is also recognized that mitochondrial dysfunction is a key element in the development of various endocrine and metabolic diseases linked to persistent organic pollutants. mdpi.com

Epigenetic Modifications and Gene Expression Regulation (beyond AhR)

While many toxic effects of PCBs are mediated through the Aryl hydrocarbon receptor (AhR), non-AhR-dependent pathways also exist. wikipedia.org However, literature specifically detailing epigenetic modifications (such as DNA methylation or histone modification) or non-AhR-mediated gene expression changes as a result of exposure to 2,2',4,4',6,6'-Hexachlorobiphenyl could not be located.

Intercellular Communication Inhibition

Some PCB congeners are known tumor promoters that can inhibit gap junctional intercellular communication (GJIC), a process essential for maintaining cellular homeostasis. nih.govelsevierpure.com For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) has been shown to inhibit GJIC in rat liver epithelial cells and is associated with a decrease in the expression of the gap junction protein Connexin 43. nih.govelsevierpure.com This inhibition disrupts the transfer of small signaling molecules between adjacent cells. mdpi.com Studies on normal human breast epithelial cells have also shown that certain hexachlorobiphenyl congeners can inhibit GJIC in a dose-responsive manner. nih.govnih.gov

Ecological Interactions and Environmental Management Strategies for 2,2 ,4,4 ,6,6 Hexachlorobiphenyl

Biomonitoring Programs and Environmental Survey Design

Biomonitoring programs are essential for tracking the presence and concentration of persistent organic pollutants (POPs) like 2,2',4,4',6,6'-hexachlorobiphenyl (PCB 153) in the environment and in living organisms. These programs provide crucial data for assessing exposure, understanding bioaccumulation, and evaluating the effectiveness of management strategies. Human biomonitoring (HBM) is a key tool, directly measuring the concentration of chemicals or their metabolites in human tissues and fluids, offering an integrated picture of exposure from all sources. who.intarche-consulting.be

National and international initiatives, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU), include PCB 153 in their monitoring efforts. arche-consulting.becdc.govepa.gov For instance, NHANES has sampled for a suite of PCB congeners, including PCB 153, in human blood serum to establish reference ranges for the general population. epa.gov These large-scale programs help identify trends in exposure over time and pinpoint vulnerable populations. who.int

The design of environmental surveys for PCB 153 requires careful consideration of the compound's properties and the environmental matrix being sampled. Because PCBs are hydrophobic, they tend to adsorb strongly to sediments and soils, which act as long-term reservoirs. nih.govcloudfront.net Therefore, trackdown studies for PCB sources often involve both water and sediment sampling. cloudfront.net

Several sampling methods are employed to detect low concentrations of PCBs in surface waters. These include:

In situ solid-phase extraction (SPE): Devices like Continuous Low-level Aquatic Monitoring (CLAMs) are used for active sampling to obtain a direct measure of contaminant concentrations. wa.gov

Centrifugation: This method separates solids and water for individual analysis. wa.gov

Large volume composite grab samples: These samples are filtered and extracted using resins like XAD-2 in the laboratory. wa.gov

For sediment analysis, immunoassay methods can provide a cost-effective screening tool, though they may have higher detection limits than laboratory techniques and typically provide total PCB concentrations rather than congener-specific data. cloudfront.net For more detailed analysis, gas chromatography with high-resolution mass spectrometry (GC-HRMS) is often used to measure individual congeners, which allows for fingerprinting and source discrimination. cloudfront.net

Table 1: Selected Biomonitoring Programs and Survey Methodologies for PCBs

| Program/Methodology | Target Analyte(s) | Matrix | Key Findings/Application |

| National Health and Nutrition Examination Survey (NHANES) | PCB 153 and other congeners | Human Serum | Provides population-level exposure data and reference ranges. epa.gov |

| European Human Biomonitoring Initiative (HBM4EU) | Various chemicals including PCBs | Human Fluids/Tissues | Aims to coordinate and advance human biomonitoring in Europe to inform policy. arche-consulting.be |

| In situ Solid Phase Extraction (SPE) - CLAMs | PCBs and other persistent bioaccumulative toxics | Surface Water | Active sampling method for reliable measurement of low-level concentrations. wa.gov |

| Sediment Immunoassay | Total PCBs | Sediment | A cost-effective screening tool for identifying PCB hotspots. cloudfront.net |

| Congener-Specific Analysis (GC-HRMS) | Individual PCB congeners | Water, Sediment | Allows for "fingerprinting" of PCB sources to aid in trackdown studies. cloudfront.net |

Development of Mechanistic Ecological Models for Fate and Exposure

Mechanistic models are critical tools for understanding and predicting the environmental fate and transport of this compound. These models are built on scientific principles and provide a causal description of the processes governing the chemical's movement and transformation in ecosystems. arxiv.org They are invaluable for assessing the link between emissions and the resulting exposure in various environmental compartments and biota.

One such model is the Nested Exposure Model (NEM), which has been developed to simulate the connection between global emissions of POPs like PCB 153 and the subsequent exposure in ecosystems, accounting for both temporal and spatial variations. rsc.org The NEM utilizes global emission scenarios, physicochemical properties of the compound, and environmental and biological data as inputs to estimate concentrations in different media.

A study using the NEM estimated PCB 153 concentrations in the Norwegian marine environment from 1930 to 2020. The model's outputs were then compared with measured concentrations in seawater and a variety of marine organisms, including zooplankton, fish, and marine mammals. The model successfully reproduced the measured concentrations within a reasonable factor, demonstrating its utility in understanding the long-range transport and bioaccumulation of PCB 153. rsc.org

Key inputs for such mechanistic models for PCB 153 include:

Global Emission Scenarios: Time-dependent data on the release of PCB 153 into the environment. rsc.org

Physicochemical Properties: Data such as the equilibrium partition ratios between air and water (KAW), octanol (B41247) and water (KOW), and octanol and air (KOA), along with their temperature dependencies. rsc.org

Environmental Parameters: Information on factors like temperature, organic carbon content, and food web structure. rsc.org

Biological Data: Information on the species within the ecosystem, including their diet and metabolic capabilities. rsc.org

These models can also be used to evaluate the effectiveness of emission reduction strategies and to predict future trends in environmental contamination. For instance, the NEM was able to reproduce measured trophic magnification factors for PCB 153 and geographical variations in its burden in Atlantic cod. rsc.org

Remediation and Mitigation Technologies for Contaminated Environments

The persistence of this compound in soil and sediment necessitates the development of effective remediation and mitigation technologies. frontiersin.org Strategies range from biological approaches that harness the metabolic capabilities of microorganisms and plants to chemical methods that degrade the compound.

Bioremediation Approaches

Bioremediation is considered a promising and often more sustainable alternative to traditional physical remediation methods like incineration or landfilling. frontiersin.orgnih.gov It leverages biological processes to break down or transform contaminants.

In situ bioremediation involves treating the contaminated material in place, which can be more cost-effective and less disruptive than excavation. nih.gov The primary techniques for PCB bioremediation are biostimulation and bioaugmentation. nih.govfrontiersin.org

Biostimulation: This approach involves stimulating the existing native microbial populations that have the potential to degrade PCBs. This can be achieved by adding nutrients, electron acceptors, or priming agents. nih.gov For example, the addition of ferrous sulfate (B86663) (FeSO4) has been shown in laboratory studies to stimulate anaerobic reductive dechlorination by providing sulfate for sulfate-reducing bacteria. clu-in.org Another strategy is "halopriming," where the addition of halogenated aromatic compounds induces the genes required for dehalogenation in indigenous bacteria. frontiersin.org

Bioaugmentation: This technique involves introducing specific microorganisms with known PCB-degrading capabilities to the contaminated site. frontiersin.org For instance, anaerobic microorganisms capable of reductive dechlorination can convert highly chlorinated congeners like PCB 153 to less chlorinated forms that are more amenable to aerobic degradation. nih.gov Studies have demonstrated the successful bioaugmentation of anaerobic methanogenic microbial consortia and specific strains like Dehalobium chlorocoercia DF1 for the dechlorination of weathered Aroclor mixtures. frontiersin.orgnih.gov A sequential anaerobic-aerobic treatment has been proposed as an efficient strategy, where anaerobic microbes first reduce the number of chlorine atoms, followed by aerobic bacteria that can break down the resulting less-chlorinated biphenyls. nih.gov

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. While research on the phytoremediation of highly chlorinated PCBs like PCB 153 is ongoing, the principle involves the uptake of the contaminant by plant roots and subsequent translocation, metabolism, or stimulation of microbial degradation in the rhizosphere (the soil region around the roots). The effectiveness of phytoremediation for PCBs can be limited by the strong sorption of these compounds to soil organic matter, which reduces their bioavailability to plants.

Chemical Degradation Technologies (e.g., Photocatalytic, Advanced Oxidation Processes)

Chemical degradation methods offer an alternative for breaking down recalcitrant compounds like PCB 153. Advanced Oxidation Processes (AOPs) are particularly promising as they generate highly reactive species, such as hydroxyl radicals, that can non-selectively degrade a wide range of organic pollutants. researchgate.net

Photocatalysis is a type of AOP that has been extensively studied for PCB degradation. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (e.g., UV or solar), generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that attack and degrade the PCB molecule. nih.govnih.gov

Research has focused on enhancing the efficiency of photocatalytic degradation of PCB 153 through various strategies:

Doping and Composite Materials: The performance of TiO₂ can be improved by doping it with metals or non-metals or by creating core-shell nanocomposites. For example, a Fe₃O₄@SiO₂@TiO₂ core-shell nanocomposite has demonstrated high efficiency in degrading PCB 153 under LED irradiation. researchgate.net The magnetic Fe₃O₄ core allows for easy separation and reuse of the catalyst. researchgate.netresearchgate.net

Optimization of Reaction Conditions: The efficiency of photocatalytic degradation is influenced by several parameters. Studies have shown that factors such as catalyst dosage, initial pollutant concentration, pH, and the presence of co-solvents and oxidants like hydrogen peroxide (H₂O₂) need to be optimized to achieve maximum degradation. nih.govresearchgate.net For instance, one study found optimal degradation of PCB 153 at a pH of 5 with the addition of H₂O₂. researchgate.net Another study achieved complete degradation of a mixture of PCBs, including PCB 153, in 14 minutes under solar light using a Nd/Pd/TiO₂ photocatalyst. ijcce.ac.ir

Table 2: Research Findings on Chemical Degradation of PCB 153

| Technology | Catalyst/System | Key Parameters & Conditions | Degradation Efficiency | Reference |

| Photocatalysis | Fe₃O₄@SiO₂@TiO₂ nanocomposite | pH 5, 20 mM H₂O₂, 2h reaction time, acetone (B3395972) as cosolvent | 96.5% | researchgate.net |

| Photocatalysis | Fe₃O₄@SiO₂@TiO₂-Co core-shell nanocomposite | Optimal conditions under LED irradiation | 95.2% | researchgate.net |

| Solar Photocatalysis | Nd/Pd/TiO₂ | Optimal conditions including 700°C calcination temperature | Complete degradation in 14 min | ijcce.ac.ir |

Physical Remediation and Immobilization Techniques for this compound

Physical remediation and immobilization techniques for this compound, a persistent organic pollutant (POP), are critical for managing contaminated sites. These methods aim to either remove the contaminant from the environmental matrix or reduce its mobility and bioavailability, thereby mitigating its potential for ecological harm.

Physical remediation strategies for polychlorinated biphenyls (PCBs) like this compound often involve excavation and subsequent treatment. Common methods include soil washing and thermal treatments. Soil washing utilizes a liquid medium, sometimes with chemical additives, to scrub the contaminated soil and transfer the PCBs into the liquid phase, which is then treated. Thermal methods, such as incineration, are effective in destroying PCBs but can be costly and require careful management of air emissions. frontiersin.org A practical method combining Soxhlet extraction with a subsequent hydrodechlorination step has been developed for the elimination of PCBs from contaminated soil. nih.gov This process involves extracting the PCBs from the soil using a solvent and then chemically degrading them. nih.gov

Immobilization techniques, on the other hand, focus on containing the contaminant within the soil or sediment to prevent its spread. This is often a more cost-effective and less disruptive in-situ approach. One of the most widely studied and effective immobilization agents for hydrophobic organic contaminants like PCBs is activated carbon. usgs.govresearchgate.net Activated carbon has a high affinity for PCBs and can significantly reduce their bioavailability to organisms in the food chain. nih.gov Studies have shown that the application of a thin layer of activated carbon to the surface of contaminated sediment can decrease the exposure of benthic organisms to PCBs. nih.gov

Organoclays, which are modified clay minerals, also show promise for immobilizing PCBs in contaminated soils. researchgate.net These materials can effectively bind PCBs, reducing their mobility and uptake by plants. researchgate.net Research has demonstrated that the use of organic attapulgite (B1143926) and organic montmorillonite (B579905) as soil amendments can significantly fix PCBs in the soil and lower their concentration in ryegrass shoots and roots. researchgate.net

Another approach to immobilization involves the use of amendments that alter the soil's physical and chemical properties to enhance the sorption of contaminants. While some studies have focused on the use of agents like diatomite for immobilizing heavy metals, the principles of altering soil properties to increase contaminant binding can also be applied to organic pollutants. nih.gov

The selection of a particular remediation or immobilization strategy depends on various factors, including the concentration and extent of contamination, soil or sediment characteristics, cost-effectiveness, and regulatory requirements.

Table 1: Physical Remediation and Immobilization Techniques for PCBs

| Technique | Type | Description | Key Findings/Effectiveness |

|---|---|---|---|

| Soil Washing | Physical Remediation | Uses a liquid to scrub contaminants from soil. | Can transfer PCBs to a liquid phase for further treatment. |

| Incineration | Physical Remediation | High-temperature destruction of PCBs. | Highly effective in destroying PCBs but can be costly and generate emissions. frontiersin.org |

| Soxhlet Extraction with Hydrodechlorination | Physical Remediation | Extraction of PCBs from soil followed by chemical degradation. | A practical method for complete PCB elimination from soil. nih.gov |

| Activated Carbon Application | Immobilization | Addition of activated carbon to soil or sediment to bind PCBs. | Effectively sequesters PCBs, reducing their bioavailability to aquatic organisms. usgs.govnih.gov |

| Organoclay Amendment | Immobilization | Mixing organoclays with contaminated soil to bind PCBs. | Significantly fixes PCBs in soil and reduces their uptake by plants. researchgate.net |

Policy and Regulatory Research Implications for Persistent Organic Pollutants (POPs)

The policy and regulatory landscape for persistent organic pollutants (POPs) like this compound is primarily shaped by international agreements and national regulations aimed at protecting human health and the environment. europa.euyoutube.com A key international instrument is the Stockholm Convention on Persistent Organic Pollutants, a global treaty that requires signatory parties to take measures to eliminate or reduce the release of POPs into the environment. youtube.com Polychlorinated biphenyls (PCBs) are among the initial list of POPs targeted by the convention. youtube.com